PF 514273 PF 514273 Novel Mitotic kinesin Eg5 inhibitor
A novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity.
PF-514273 is a highly selective CB1 antagonist. The Ki for binding to CB1 and CB2 receptors is 1 nM and 10 mM, respectively. PF-514273 inhibits food intake and weight gain in rodents.
Brand Name: Vulcanchem
CAS No.: 851728-60-4
VCID: VC0539278
InChI: InChI=1S/C21H17Cl2F2N3O2/c1-21(24,25)12-27-10-11-30-19-17(20(27)29)26-28(16-5-3-2-4-15(16)23)18(19)13-6-8-14(22)9-7-13/h2-9H,10-12H2,1H3
SMILES: CC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F
Molecular Formula: C21H17Cl2F2N3O2
Molecular Weight: 452.3 g/mol

PF 514273

CAS No.: 851728-60-4

Cat. No.: VC0539278

Molecular Formula: C21H17Cl2F2N3O2

Molecular Weight: 452.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PF 514273 - 851728-60-4

Specification

CAS No. 851728-60-4
Molecular Formula C21H17Cl2F2N3O2
Molecular Weight 452.3 g/mol
IUPAC Name 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-5,6-dihydropyrazolo[3,4-f][1,4]oxazepin-8-one
Standard InChI InChI=1S/C21H17Cl2F2N3O2/c1-21(24,25)12-27-10-11-30-19-17(20(27)29)26-28(16-5-3-2-4-15(16)23)18(19)13-6-8-14(22)9-7-13/h2-9H,10-12H2,1H3
Standard InChI Key FJMQJSUOOGOWBD-UHFFFAOYSA-N
SMILES CC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F
Canonical SMILES CC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F
Appearance Solid powder

Introduction

Pharmacological Profile and Mechanism

PF-514273 is characterized by its nanomolar affinity for CB1 receptors and >10,000-fold selectivity over CB2 receptors (Table 1). This selectivity arises from its unique bicyclic lactam structure, which optimizes interactions with the CB1 receptor’s binding pocket while minimizing off-target effects .

ParameterCB1CB2Selectivity Ratio
Ki (nM)1.0>10,000>10,000:1

Table 1: Binding affinity and selectivity of PF-514273

Structural Features and Synthesis

PF-514273’s structure consists of a pyrazolo[3,4-f][1, oxazepin-8-one core substituted with:

  • 2-chlorophenyl and 4-chlorophenyl groups at positions 2 and 3, respectively.

  • A 2,2-difluoropropyl chain at position 7.

This bicyclic lactam scaffold was designed to enhance metabolic stability and oral bioavailability compared to earlier CB1 antagonists .

Structure-Activity Relationships (SAR)

  • Chlorophenyl Substituents: Essential for maintaining high CB1 affinity, as their electronegative chlorine atoms optimize hydrophobic interactions .

  • Difluoropropyl Group: Enhances metabolic robustness by reducing oxidative liability .

Preclinical and Clinical Research Findings

Ethanol-Induced Conditioned Place Preference (CPP)

A 2014 study evaluated PF-514273’s effects on ethanol reward in mice:

ParameterDetails
Doses Tested1 mg/kg and 5 mg/kg (IP)
CPP AcquisitionNo disruption in ethanol-induced preference (p > 0.05)
CPP ExpressionNo impairment in existing preference (p > 0.05)
Locomotor ActivityReduced ethanol-stimulated hyperactivity at 5 mg/kg (p < 0.05)

Data derived from

Food Intake Studies

PF-514273 demonstrated dose-dependent reductions in food consumption in rodent models, supporting its utility in obesity research .

Clinical Development

PF-514273 advanced to Phase I clinical trials for obesity management but was discontinued due to insufficient efficacy or tolerability concerns .

Comparative Analysis with Other CB1 Antagonists

CompoundCB1 Ki (nM)CB2 SelectivityClinical Status
PF-5142731.0>10,000:1Discontinued (Phase I)
Rimonabant1.8~1,000:1Withdrawn (Post-Marketing)
AVE16250.7~100:1Discontinued (Phase II)

Table 2: Comparison of PF-514273 with other CB1 antagonists

Challenges and Future Directions

While PF-514273’s selectivity makes it valuable for research, its clinical discontinuation highlights challenges in translating CB1 antagonism to therapeutic applications. Emerging research focuses on:

  • Targeting CB1 in Neurological Disorders: Exploring its potential in epilepsy or addiction .

  • Optimizing Pharmacokinetics: Improving bioavailability or receptor binding kinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator